molecular formula C28H27ClN2O2S2 B11081258 7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11081258
M. Wt: 523.1 g/mol
InChI Key: PLHPUFDHARIESB-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of benzothieno[2,3-d]pyrimidines.
  • The tert-butyl group (7-tert-butyl) provides steric hindrance, affecting its reactivity.
  • The phenyl group (3-phenyl) contributes to its aromatic character.
  • The sulfur atom (sulfanyl) is part of a thiol group.
  • The chlorophenyl group (2-(4-chlorophenyl)) adds further complexity.
  • Overall, this compound combines diverse functional groups, making it intriguing for synthetic chemists and researchers.
  • Preparation Methods

    • Synthetic routes vary, but one approach involves the condensation of appropriate precursors.
    • Industrial production methods may involve multistep processes, including cyclization and functional group transformations.
  • Chemical Reactions Analysis

    • This compound likely undergoes various reactions:

        Oxidation: Oxidative transformations of the sulfanyl group.

        Reduction: Reduction of the carbonyl group (2-oxoethyl).

        Substitution: Substitution reactions at the phenyl and chlorophenyl positions.

    • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: As a complex heterocyclic compound, it’s valuable for designing new materials.

      Biology: Investigate its interactions with enzymes, receptors, or DNA.

      Medicine: Explore potential pharmacological properties.

      Industry: Consider applications in organic electronics or materials science.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets.
    • Pathways could include inhibition, activation, or modulation of cellular processes.
  • Comparison with Similar Compounds

    • Similar compounds might include other benzothieno[2,3-d]pyrimidines or derivatives.
    • Uniqueness lies in its specific combination of functional groups.

    Properties

    Molecular Formula

    C28H27ClN2O2S2

    Molecular Weight

    523.1 g/mol

    IUPAC Name

    7-tert-butyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

    InChI

    InChI=1S/C28H27ClN2O2S2/c1-28(2,3)18-11-14-21-23(15-18)35-25-24(21)26(33)31(20-7-5-4-6-8-20)27(30-25)34-16-22(32)17-9-12-19(29)13-10-17/h4-10,12-13,18H,11,14-16H2,1-3H3

    InChI Key

    PLHPUFDHARIESB-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

    Origin of Product

    United States

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